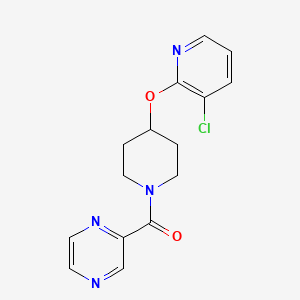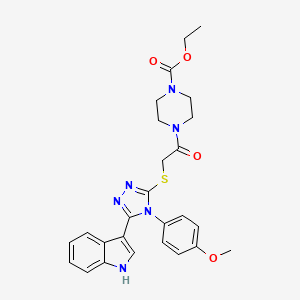
N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C25H20F2N4O2S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergy Activity
- Overview: A study investigated N-(4-substituted-thiazolyl)oxamic acid derivatives for their antiallergy activity in a rat model. These compounds showed significant potency, more so than disodium cromoglycate, a known antiallergy agent (Hargrave et al., 1983).
Antimicrobial Synthesis
- Overview: A precursor of this compound was used in the synthesis of various heterocyclic compounds like imidazole, oxadiazole, and thiadiazole, showing antimicrobial activity. The study highlights its potential in creating antimicrobial agents (Elmagd et al., 2017).
Antitumor and Antioxidant Agents
- Overview: Synthesis of new fused and binary 1,3,4‐Thiadiazoles, including derivatives of this compound, demonstrated potential as antitumor and antioxidant agents. These findings are crucial for developing new cancer treatments (Hamama et al., 2013).
Biological Evaluation in Medicinal Chemistry
- Overview: The compound was part of a study focusing on the synthesis of benzamides with biological applications, highlighting its significance in drug chemistry and its potential to bind nucleotide protein targets (Saeed et al., 2015).
Antibacterial Activity
- Overview: Novel Schiff base derivatives of this compound exhibited significant antibacterial activity, opening avenues for new antibacterial agents (Abdulghani et al., 2022).
Anti-HIV Activity
- Overview: This compound was part of a study developing new non-nucleoside reverse transcriptase inhibitors with anti-HIV-1 and anti-HIV-2 activity, signifying its role in antiviral research (Al-Masoudi et al., 2007).
Cardiac Electrophysiological Activity
- Overview: Research on N-substituted imidazolylbenzamides, including this compound, showed its effectiveness as class III electrophysiological agents, indicating potential in cardiac therapeutics (Morgan et al., 1990).
Anticancer Evaluation
- Overview: A study focusing on Schiff’s bases containing thiadiazole and benzamide groups, related to this compound, showed promising anticancer activity, highlighting its potential in cancer therapy (Tiwari et al., 2017).
Antitubercular Activity
- Overview: Derivatives of this compound were explored for their potential as antitubercular agents, showing notable bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).
Corrosion Inhibition
- Overview: Benzothiazole derivatives, similar to this compound, demonstrated an inhibitory effect against steel corrosion in acidic environments, suggesting applications in material science (Hu et al., 2016).
Kinase Inhibition Activity
- Overview: Benzimidazole/benzoxazole derivatives, related to this compound, exhibited kinase inhibition activity, showing potential as anti-inflammatory and analgesic agents (Sondhi et al., 2006).
Electrochemical Synthesis
- Overview: Electrochemical methods were utilized to synthesize benzothiazoles and thiazolopyridines from thioamides, demonstrating the compound's relevance in green chemistry applications (Qian et al., 2017).
Rhenium and Technetium Complexes
- Overview: The compound was part of a study synthesizing tridentate benzamidine ligands for rhenium and technetium complexes, indicating its importance in inorganic chemistry (Huy et al., 2008).
Dopamine D2 Receptor Binding
- Overview: Its derivatives were investigated as dopamine D2 receptor blockers, relevant in the development of antipsychotic medications (Thurkauf et al., 1995).
Antiulcer Agents
- Overview: Imidazo[1,2-a]pyridines, derivatives of this compound, were synthesized as potential antiulcer agents, showing cytoprotective properties (Starrett et al., 1989).
Antibacterial Schiff Bases
- Overview: The compound was involved in the synthesis of Schiff bases displaying notable antibacterial activity, relevant in antimicrobial research (Palkar et al., 2017).
Benzothiazole Synthesis
- Overview: Electrochemical methods were used to synthesize benzothiazoles from N-aryl thioamides, showcasing its application in synthetic organic chemistry (Wang et al., 2017).
TACE Inhibitors
- Overview: Benzamides, including this compound, were investigated as inhibitors of TNF-alpha Converting Enzyme (TACE), relevant in inflammatory disease treatment (Ott et al., 2008).
Antifungal Agents
- Overview: The compound was part of a study synthesizing thiazole derivatives with potential as antifungal agents, indicating its importance in antifungal drug development (Narayana et al., 2004).
Antibacterial Xanthene Derivatives
- Overview: Benzimidazole derivatives, related to this compound, were synthesized and tested for their antibacterial activities, contributing to the field of antibacterial drug discovery (Patil et al., 2015).
properties
IUPAC Name |
N-benzyl-4-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-8-11-21(27)22(14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJUEGIZKROSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


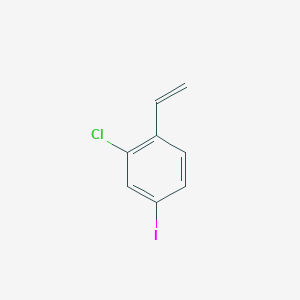
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-N-methyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2641340.png)
![(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2641342.png)
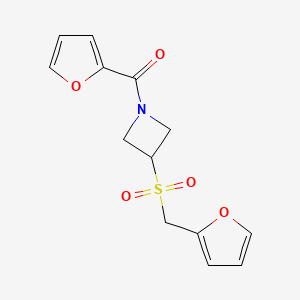
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)
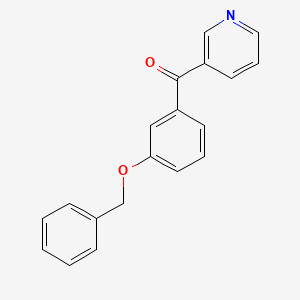
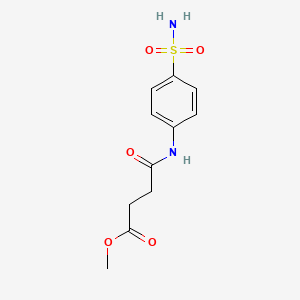
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)
![1-(3-Fluorophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2641351.png)
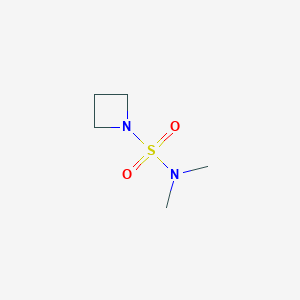
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)
